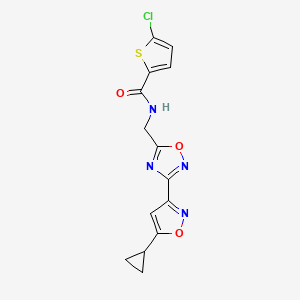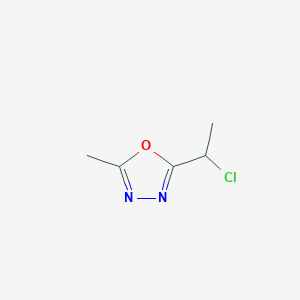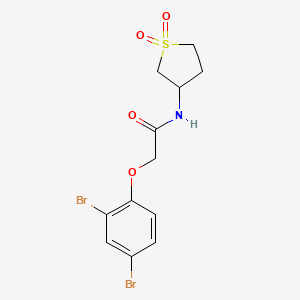
1-(2-Furoyl)indolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Furoyl)indolin-6-amine” is a compound with the molecular formula C13H12N2O2 . It’s also known as “6-Amino-1-(2-furoyl)indoline” and has a CAS number of 927996-98-3 .
Synthesis Analysis
The synthesis of indoline compounds, such as “1-(2-Furoyl)indolin-6-amine”, has been a topic of interest in organic chemistry . A study reported the synthesis of benzamide derivatives bearing heterocyclic furan and piperazine ring . The resulting benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire target compounds .Molecular Structure Analysis
The molecular structure of “1-(2-Furoyl)indolin-6-amine” was confirmed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology . Their ability to bind with high affinity to multiple receptors makes them potentially useful in the development of new anticancer drugs .
Anti-HIV Activity
Some indole derivatives have been found to possess anti-HIV activity . This suggests that they could be used in the development of drugs for the treatment of HIV/AIDS.
Antioxidant Activity
Indole derivatives can act as antioxidants . This means they have the potential to protect the body’s cells from damage caused by free radicals.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have shown antitubercular activity . This suggests that they could be used in the development of drugs for the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that they could be used in the development of drugs for the treatment of diabetes.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 1-(2-Furoyl)indolin-6-amine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter that is important for many functions in the body, including muscle movement and memory.
Mode of Action
1-(2-Furoyl)indolin-6-amine interacts with its target, the butyrylcholinesterase enzyme, by binding to it . This binding inhibits the enzyme’s activity, leading to an increase in the levels of acetylcholine in the body .
Biochemical Pathways
The inhibition of butyrylcholinesterase by 1-(2-Furoyl)indolin-6-amine affects the cholinergic pathway . This pathway is responsible for the transmission of signals in the nervous system. The increase in acetylcholine levels due to the inhibition of butyrylcholinesterase can enhance signal transmission in this pathway .
Result of Action
The molecular and cellular effects of 1-(2-Furoyl)indolin-6-amine’s action primarily involve changes in neurotransmission. By inhibiting butyrylcholinesterase and increasing acetylcholine levels, 1-(2-Furoyl)indolin-6-amine can enhance signal transmission in the nervous system .
Propiedades
IUPAC Name |
(6-amino-2,3-dihydroindol-1-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h1-4,7-8H,5-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKLDMOPXVDJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furoyl)indolin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2586823.png)

![Methyl (E)-4-(2-cyclobutyl-4-oxo-5,7,8,9-tetrahydro-3H-pyrimido[5,4-c]azepin-6-yl)-4-oxobut-2-enoate](/img/structure/B2586826.png)
![7-tert-butyl-3-propyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2586829.png)







